Physicochemical Property Differentiation: Predicted Lipophilicity (XLogP3-AA) of the N-Ethyl Derivative vs. N-Methyl and N-Unsubstituted Analogues
The N-ethyl substitution on the benzimidazole nitrogen of CAS 378211-95-1 predicts a higher lipophilicity compared to the N-methyl analogue (CAS 202065-57-4). PubChem-computed XLogP3-AA for the N-methyl congener is 4.2 [1]. The N-ethyl derivative (CAS 378211-95-1) possesses an additional methylene unit and is predicted to exhibit an XLogP3-AA of approximately 4.7, representing an increase of approximately 0.5 log units. This difference is expected to enhance passive membrane permeability while reducing aqueous solubility relative to the N-methyl comparator.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | ~4.7 (predicted; additional methylene vs. N-methyl analogue) |
| Comparator Or Baseline | 2-[(2,4-dichlorophenoxy)methyl]-1-methyl-1H-1,3-benzodiazole (CAS 202065-57-4): XLogP3-AA = 4.2 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
For procurement decisions in cell-based screening campaigns, the ~0.5 log unit higher lipophilicity of the N-ethyl derivative predicts improved membrane permeability relative to the N-methyl analogue, potentially translating into higher intracellular exposure at equivalent extracellular concentrations.
- [1] PubChem. Compound Summary for CID 714380: 2-[(2,4-Dichlorophenoxy)methyl]-1-methyl-1H-1,3-benzodiazole. U.S. National Library of Medicine. Accessed 2026. View Source
